molecular formula C110H208N2O26P2 B1202221 diphospho heptaacyl lipid A

diphospho heptaacyl lipid A

货号: B1202221
分子量: 2036.8 g/mol
InChI 键: VOXDTCSXQHOYKC-FHXZEESPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diphospho heptaacyl lipid A is a member of lipid As.

科学研究应用

Biochemical Properties

Diphospho heptaacyl lipid A is characterized by its unique acyl chain composition and phosphorylation status. The heptaacyl structure typically consists of seven acyl chains attached to a glucosamine backbone, with two phosphate groups contributing to its overall charge and biological activity. This structural complexity allows it to interact effectively with various host immune receptors, particularly the Toll-like receptor 4 (TLR4), which mediates immune responses.

Table 1: Structural Characteristics of this compound

ComponentDescription
Acyl ChainsSeven acyl groups
BackboneGlucosamine
Phosphate GroupsTwo phosphates
Biological RoleImmune modulation and signaling

Immune Response Modulation

This compound is a potent activator of the TLR4-MD-2 receptor complex, triggering pro-inflammatory cytokine production. Research has shown that variations in lipid A structures can significantly influence immune responses. For instance, hexa-acylated forms tend to elicit stronger immune reactions compared to penta-acylated variants, which may be associated with immune evasion strategies employed by certain pathogens .

Therapeutic Potential

Given its role in modulating immune responses, this compound has been explored as a potential adjuvant in vaccine formulations. Its ability to enhance antigen presentation and stimulate T cell responses makes it a valuable candidate for improving vaccine efficacy against various infectious diseases . Furthermore, studies indicate that modifications to lipid A can lead to the development of novel immunotherapeutics aimed at treating conditions such as cancer and autoimmune diseases.

Case Study: Vaccine Development

A recent study investigated the incorporation of this compound into a vaccine against Francisella tularensis. The results demonstrated enhanced immunogenicity and protection in animal models, highlighting its potential as an effective adjuvant .

Pathogen Recognition

This compound is critical for the recognition of bacterial pathogens by the host immune system. Its structural variations are exploited by bacteria to evade host defenses. For example, Neisseria meningitidis produces penta-acylated lipid A variants that exhibit reduced immunogenicity, allowing for successful colonization and infection . Understanding these mechanisms is essential for developing targeted therapies against bacterial infections.

Lipidomics Research

The study of lipids, including this compound, has gained traction in the field of lipidomics. This research area focuses on how lipids influence cellular processes and disease states. For instance, alterations in lipid metabolism have been linked to various diseases such as cancer and neurodegenerative disorders . Investigating these relationships can provide insights into new therapeutic strategies.

Table 2: Lipid Variants and Their Biological Implications

Lipid VariantPathogenBiological Implication
Hexa-acylatedE. coliStrong pro-inflammatory response
Penta-acylatedN. meningitidisImmune evasion
Tetra-acylatedFrancisella novicidaNo TLR4 response; potential pathogenicity

属性

分子式

C110H208N2O26P2

分子量

2036.8 g/mol

IUPAC 名称

[1-[[(2R,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-(3-dodecanoyloxytetradecanoylamino)-6-(hydroxymethyl)-5-phosphonooxy-4-(3-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxymethyl]-5-hydroxy-4-(3-hydroxytetradecanoyloxy)-2-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate

InChI

InChI=1S/C110H208N2O26P2/c1-8-15-22-29-36-43-45-46-48-55-62-68-75-82-98(117)130-91(78-71-64-57-50-39-32-25-18-11-4)85-96(115)111-103-107(135-101(120)84-90(114)77-70-63-56-49-38-31-24-17-10-3)105(122)95(134-110(103)138-140(126,127)128)89-129-109-104(112-97(116)86-92(79-72-65-58-51-40-33-26-19-12-5)131-99(118)81-74-67-60-53-42-35-28-21-14-7)108(106(94(88-113)133-109)137-139(123,124)125)136-102(121)87-93(80-73-66-59-52-41-34-27-20-13-6)132-100(119)83-76-69-61-54-47-44-37-30-23-16-9-2/h90-95,103-110,113-114,122H,8-89H2,1-7H3,(H,111,115)(H,112,116)(H2,123,124,125)(H2,126,127,128)/t90?,91?,92?,93?,94-,95-,103-,104-,105-,106-,107-,108-,109-,110-/m1/s1

InChI 键

VOXDTCSXQHOYKC-FHXZEESPSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O

手性 SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O

规范 SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。